Product packaging for Fluocinolone acetonide-21-carboxylic acid(Cat. No.:CAS No. 106931-78-6)

Fluocinolone acetonide-21-carboxylic acid

Cat. No.: B568908
CAS No.: 106931-78-6
M. Wt: 466.478
InChI Key: KUVGGCPFHYXHKI-BDQUCZKRSA-N
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Description

Contextualization within Steroid Metabolism and Transformation Studies

Fluocinolone (B42009) acetonide-21-carboxylic acid is primarily recognized in the context of steroid metabolism as a metabolite and an impurity of fluocinolone acetonide. lgcstandards.comlgcstandards.combiosynth.com When fluocinolone acetonide is administered, it undergoes metabolic processes in the body, primarily in the liver, where it is broken down before excretion. chemicalbook.com The formation of the 21-carboxylic acid derivative is a key step in this metabolic cascade.

The study of corticosteroid-21-esters as prodrugs further contextualizes the importance of the 21-carboxylic acid moiety. These esters are designed to enhance properties like lipophilicity and skin absorption and are hydrolyzed in vivo by esterases to release the pharmacologically active alcohol (fluocinolone acetonide) and the corresponding carboxylic acid. nih.gov This intentional biotransformation highlights the role of such acid derivatives in drug delivery and activation strategies.

In broader steroid transformation research, microbial biotransformation is a key area for producing steroid-based drug intermediates. researchgate.net While specific microbial transformation to fluocinolone acetonide-21-carboxylic acid is not detailed, the general processes involve oxidation and side-chain cleavage by microorganisms, which are analogous to the metabolic steps that can lead to the formation of carboxylic acid derivatives from steroid precursors. researchgate.net The investigation of this compound is therefore relevant to quality control in pharmaceutical manufacturing and to the fundamental understanding of how complex steroids are processed in biological systems.

Nomenclature and Structural Identity of this compound

The precise identification of this compound is established through its systematic chemical name and various identifiers used in scientific and commercial literature.

The formal IUPAC-based name for this compound describes its complex steroidal structure. It is systematically named based on the pregnane (B1235032) skeleton.

Chemical Identity of this compound

Identifier Value Source(s)
Systematic Name Pregna-1,4-dien-21-oic acid, 6,9-difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dione, (6α,11β,16α)- lgcstandards.comlgcstandards.comlgcstandards.com
Molecular Formula C₂₄H₂₈F₂O₇ lgcstandards.combiosynth.comlgcstandards.com
Molecular Weight 466.47 g/mol lgcstandards.combiosynth.com

| Accurate Mass | 466.1803 | lgcstandards.comlgcstandards.com |

In academic and industrial research, this compound is known by several other names and codes. These designations are crucial for tracking the compound in regulatory submissions, chemical catalogs, and research publications. It is officially recognized as an impurity of fluocinolone acetonide by the European Pharmacopoeia (EP). lgcstandards.comlgcstandards.combiosynth.com

Synonyms and Research Designations

Type Designation Source(s)
Common Name This compound lgcstandards.comlgcstandards.comlgcstandards.com
Regulatory ID Fluocinolone Acetonide EP Impurity A biosynth.com
CAS Number 106931-78-6 lgcstandards.comlgcstandards.combiosynth.comlgcstandards.com
Product Code TRC-F455815 lgcstandards.comlgcstandards.com

| Product Code | FF183645 | biosynth.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28F2O7 B568908 Fluocinolone acetonide-21-carboxylic acid CAS No. 106931-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F2O7/c1-20(2)32-17-9-12-13-8-15(25)14-7-11(27)5-6-21(14,3)23(13,26)16(28)10-22(12,4)24(17,33-20)18(29)19(30)31/h5-7,12-13,15-17,28H,8-10H2,1-4H3,(H,30,31)/t12-,13-,15-,16-,17+,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVGGCPFHYXHKI-BDQUCZKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147831
Record name 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106931-78-6
Record name 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106931786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α,9-difluoro-11β-hydroxy-16α,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUA72C1T6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Routes and Chemical Transformations Involving Fluocinolone Acetonide 21 Carboxylic Acid

De Novo Synthesis Approaches to Fluocinolone (B42009) Acetonide-21-carboxylic Acid and its Precursors

The de novo synthesis of fluocinolone acetonide-21-carboxylic acid is an intricate process that relies on the strategic construction of the steroid skeleton and the subsequent introduction of specific functional groups. This typically involves building from simpler, non-steroidal precursors or modifying existing steroid cores.

Strategies for Carboxylic Acid Functionalization at C-21 Position

The introduction of a carboxylic acid at the C-21 position of a steroid is a key transformation. While direct formation is challenging, it is often achieved by modifying a pre-existing C-21 functional group. Historically, the metabolism of corticosteroids was thought to primarily involve the introduction of hydroxyl groups to increase polarity. researchgate.net However, the discovery of acidic metabolites has highlighted the importance of pathways leading to carboxylic acids. researchgate.net

Modern synthetic strategies offer more direct routes. For instance, transition metal-catalyzed C-H bond functionalization presents a concise method for creating new bonds. sioc-journal.cn This approach can potentially use a directing group to achieve specific functionalization at the desired carbon, providing a controlled method for synthesis. sioc-journal.cn In the context of steroids, enzymatic processes are also crucial. Biotransformations using microorganisms can introduce hydroxyl groups at specific positions, which can then be further oxidized to form the carboxylic acid. researchgate.netresearchgate.net For example, hydroxylation at the C-21 position is a known metabolic step for some steroids. researchgate.net

Role of Oxidative Cleavage in Steroid Synthesis

Oxidative cleavage is a fundamental reaction in organic synthesis that allows for the breaking of carbon-carbon bonds to form new carbon-oxygen bonds, a process defined as oxidation. masterorganicchemistry.com This method is a key strategy for generating carboxylic acids from various precursors. masterorganicchemistry.comorganic-chemistry.org In steroid synthesis, this can be applied to cleave a side chain to yield a carboxylic acid at the desired position.

Several reagents can accomplish this transformation. For example, treating compounds like 1,2-diols (vicinal diols), alkenes, or alkynes with strong oxidizing agents cleaves C-C bonds. masterorganicchemistry.com The treatment of 1,3-dicarbonyl compounds with Oxone has been shown to be a mild alternative to the haloform reaction for producing carboxylic acids. organic-chemistry.org This was demonstrated in the synthesis of androst-4-ene-17-β-carboxylic acid from progesterone. organic-chemistry.org Enzymatic systems can also perform oxidative cleavage. Cytochrome P-450 has been shown to catalyze the oxidative cleavage of carboxylic acid esters to their corresponding acids, proceeding through a hemiacetal-like intermediate. nih.gov

Intermediate Compound Derivatization in Fluocinolone Acetonide Synthesis

The synthesis of fluocinolone acetonide itself involves a series of intermediate derivatizations, where the C-21 position is often protected as an ester. An efficient synthetic route can be developed from 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione. researchgate.net Another patented method starts with triamcinolone (B434) hydrolysate. google.com This process involves a sequence of reactions including an enol ester reaction, 6α-fluorination, hydrolysis, acetonide formation, and finally 9α-fluorination to yield fluocinolone acetonide. google.com

Throughout these multi-step syntheses, derivatization is key to stabilizing reactive intermediates. americanpharmaceuticalreview.com For example, the C-21 hydroxyl group is commonly acylated, often as an acetate (B1210297) ester, which can be carried through several synthetic steps before being hydrolyzed to the alcohol or oxidized to the carboxylic acid in the final stages. researchgate.net This strategy protects the hydroxyl group while other parts of the steroid molecule are being modified.

Chemical Reactions Leading to this compound

The most direct methods for producing this compound involve the chemical transformation of a closely related precursor, typically a C-21 ester of fluocinolone acetonide.

Hydrolysis of C-21 Esters of Fluocinolone Acetonide

The hydrolysis of C-21 esters is a common and well-studied reaction for producing the parent corticosteroid alcohol and the corresponding carboxylic acid. nih.gov This reaction can be catalyzed by either acid or base. libretexts.org

Base-promoted hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. libretexts.org This forms a tetrahedral intermediate which then collapses, eliminating an alkoxide to yield the carboxylic acid. libretexts.org The acid is then deprotonated by the basic conditions to form the carboxylate salt. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.orglibretexts.org To favor the formation of the carboxylic acid, the reaction is typically conducted with a large excess of water. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Solvolysis Processes Yielding the Carboxylic Acid

Solvolysis is a more general process where the solvent acts as the nucleophile. In the context of fluocinolone acetonide C-21 esters, solvolysis studies have been performed to model the activation of these compounds as prodrugs. mdpi.comnih.gov One such study analyzed the solvolysis of various newly synthesized fluocinolone acetonide C-21 esters in an ethanol-water (90:10 v/v) mixture with an excess of sodium hydrogen carbonate. mdpi.comnih.gov

Under these conditions, the degradation products are fluocinolone acetonide (the active alcohol) and the corresponding acid, although transesterification can also occur. nih.gov The rate of solvolysis was found to follow pseudo-first-order kinetics. mdpi.com Research has established a good correlation between the solvolytic rate constants and the polarity of the C-O bond in the ester group. mdpi.com

The table below presents the solvolytic rate constants for several fluocinolone acetonide C-21 esters, as determined by RP-HPLC analysis at 25°C. mdpi.comresearchgate.net

CompoundSolvolytic Rate Constant (k) h⁻¹
Fluocinolone acetonide 21-acetate (Fluocinonide)0.0593
Fluocinolone acetonide 21-(2'-methoxypropionate)0.0769
Fluocinolone acetonide 21-(2'-ethoxypropionate)0.0725
Fluocinolone acetonide 21-(2'-methoxybutyrate)0.0673
Fluocinolone acetonide 21-(2'-ethoxybutyrate)0.0620
Fluocinolone acetonide 21-(2'-phenoxypropionate)0.0434

Derivatization of this compound for Research Purposes

This compound is a derivative of the synthetic corticosteroid fluocinolone acetonide, characterized by the oxidation of the C-21 hydroxyl group to a carboxylic acid. While specific research detailing the derivatization of this particular compound is not extensively documented in publicly available literature, its chemical structure, featuring a steroidal backbone and a carboxylic acid functional group, allows for a variety of well-established chemical transformations. These derivatization reactions are crucial for research purposes, particularly for enhancing analytical detection, facilitating purification, and synthesizing related compounds for structure-activity relationship (SAR) studies.

Esterification Reactions for Analytical Characterization

The carboxylic acid moiety of this compound is a prime target for esterification. This chemical modification is frequently employed to improve the analytical characteristics of steroidal carboxylic acids for chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). nih.govpsu.edu The conversion of the polar carboxylic acid to a less polar ester enhances volatility, which is essential for GC analysis, and can improve peak shape and retention in reversed-phase HPLC. sigmaaldrich.com

A common and straightforward method for esterification involves reaction with an alcohol in the presence of an acid catalyst. nih.govyoutube.com For instance, methyl esters can be readily formed using a reagent like acetyl chloride in methanol. nih.gov The reaction conditions, such as temperature and duration, can be optimized depending on the specific steroidal acid. nih.gov While C24 bile acids can be esterified almost instantaneously at 50°C, other steroidal acids might require longer reaction times. nih.gov

For HPLC analysis, especially when high sensitivity is required, derivatization with fluorescent labeling agents is a common strategy. thermofisher.comresearchgate.netpsu.edu These reagents react with the carboxylic acid to form a highly fluorescent ester, which can be detected at very low concentrations using a fluorescence detector. researchgate.netpsu.edu

Table 1: Representative Esterification Reagents for Analytical Characterization of Steroidal Carboxylic Acids

Reagent ClassExample ReagentAnalytical TechniquePurpose
Acid-catalyzed AlcoholysisAcetyl chloride/MethanolGC-MSIncreases volatility and thermal stability. nih.govsigmaaldrich.com
Fluorescent Diazoalkanes9-Anthryldiazomethane (ADAM)HPLC-FluorescenceForms highly fluorescent esters for sensitive detection. thermofisher.com
Fluorescent Alkyl Halides5-(Bromomethyl)fluoresceinHPLC-FluorescenceReacts with the carboxylate anion to yield a fluorescent ester. thermofisher.com
Anthracene-based Reagents2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf)HPLC-FluorescenceHighly reactive and sensitive labeling for carboxylic acids. psu.edu

The resulting esters of this compound can be purified and characterized using standard techniques. The identity of these derivatives is typically confirmed by mass spectrometry, which would show a predictable increase in molecular weight corresponding to the added alkyl or fluorescent group. nih.gov

Synthesis of Related Steroidal Carboxylic Acid Derivatives

Beyond simple esterification for analytical purposes, the carboxylic acid functionality of this compound serves as a handle for the synthesis of a variety of other steroidal derivatives. These transformations are valuable for exploring the therapeutic potential of new chemical entities and for creating tool compounds for biological research.

One major class of derivatives is amides, which can be formed by coupling the carboxylic acid with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it into a more reactive species like an acyl chloride or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.comnih.gov

The synthesis of such derivatives can be a key step in the development of prodrugs, where the modified steroid is designed to be converted into the active form in the body. wikipedia.org For instance, esterification of steroids is a well-established strategy to modify their pharmacokinetic properties. wikipedia.org While much of the literature focuses on esterifying the hydroxyl groups of corticosteroids, the principles of derivatizing the carboxylic acid group for similar purposes are also well-established in medicinal chemistry.

The synthesis of these derivatives would follow standard organic chemistry protocols. The progress of the reactions can be monitored by techniques like thin-layer chromatography (TLC), and the final products would be purified by methods such as column chromatography or recrystallization. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside mass spectrometry, would be used to confirm the structure of the newly synthesized compounds.

Metabolic and Environmental Transformation Pathways of Fluocinolone Acetonide 21 Carboxylic Acid

Biotransformation and Degradation Studies

Comprehensive searches for biotransformation and degradation studies specifically targeting fluocinolone (B42009) acetonide-21-carboxylic acid have not produced relevant findings. The following subsections detail the specific areas where information is currently lacking.

There is no available research data on the biodegradation of fluocinolone acetonide-21-carboxylic acid within activated sludge systems. Such studies are crucial for understanding the potential for removal of this compound in wastewater treatment plants. Without these studies, the efficiency of conventional biological wastewater treatment in degrading this metabolite cannot be determined.

Data on the persistence and recalcitrance of this compound in environmental matrices such as soil, sediment, and water is not available. Understanding the persistence of this compound is essential for evaluating its potential for long-term environmental accumulation and any associated ecological risks.

Specific chemical transformation reactions of this compound have not been documented in the reviewed literature. The following key reactions, which are common in the environmental degradation of steroid-based compounds, have not been specifically investigated for this metabolite.

There are no studies indicating whether this compound undergoes regioselective hydrogenation at the A ring of its steroid structure. This reaction can significantly alter the biological activity and environmental mobility of the compound.

Information regarding the potential for hydroxylation reactions to occur at the A and B rings of this compound is not available. Hydroxylation is a common initial step in the microbial degradation of steroids, increasing their water solubility and susceptibility to further breakdown.

The potential for dechlorination of this compound, which contains fluorine atoms, has not been explored. Dehalogenation is a critical step in the detoxification and degradation of halogenated organic compounds.

Due to the absence of specific research, no data tables can be generated to illustrate the findings as requested.

Identification of Key Transformation Reactions

Oxidative Side Chain Degradation

The oxidative degradation of the C-17 side chain is a known metabolic pathway for various corticosteroids, often leading to the formation of carboxylic acid derivatives. While specific studies on the oxidative side chain degradation of this compound are not extensively detailed in the available literature, the metabolic fate of related corticosteroids provides insight into potential pathways. For corticosteroids, the enzymatic oxidation of the C-21 hydroxyl group to a carboxylic acid is a primary transformation. nih.gov Further metabolism can occur, for instance, through the oxidation of 11-deoxycorticosterone to 20-hydroxy-3-oxo-4-pregnen-21-oic acid (pregnolic acid) in mouse liver. nih.gov This suggests that steroid-21-oic acids can undergo further oxidative modifications.

In rabbits, studies have shown that the presence of an 11β-hydroxyl group, as is the case in fluocinolone acetonide, can inhibit oxidation at the C-20 position, favoring direct oxidation at C-21 to form the corresponding carboxylic acid. nih.gov The degradation of the steroid side chain can also proceed through a β-oxidation-like process, analogous to fatty acid catabolism, particularly in microbial degradation pathways. This process involves the activation of the carboxylic acid to a coenzyme A thioester, followed by successive oxidative cleavage.

The degradation of fluocinolone acetonide itself has been observed under various conditions. In topical cream formulations, its degradation is influenced by pH and temperature, following pseudo-first-order kinetics. nih.gov While the primary degradation products were not fully elucidated in all studies, the formation of a C-17 carboxylic acid derivative from hydrocortisone (B1673445) under oxidative conditions has been reported, suggesting a potential parallel degradation pathway for other corticosteroids.

Table 1: General Pathways of Steroid Side Chain Oxidation

Transformation StepDescriptionRelevant Enzyme Classes
Initial Oxidation Oxidation of the C-21 hydroxyl group to an aldehyde, followed by further oxidation to a carboxylic acid.Alcohol Dehydrogenases, Aldehyde Dehydrogenases
Further Oxidation Hydroxylation at various positions of the side chain, such as C-20.Cytochrome P450 Monooxygenases
Side Chain Cleavage β-oxidation-like cleavage of the side chain, particularly in microbial metabolism.Acyl-CoA Synthetases, Acyl-CoA Dehydrogenases

Role as a Metabolite and Transformation Product of Synthetic Glucocorticoids

Formation from Fluocinolone Acetonide

This compound is recognized as a metabolite and a known impurity of the synthetic glucocorticoid, fluocinolone acetonide. It is listed as "Fluocinolone Acetonide EP Impurity A" in pharmacopeial references, indicating its presence in preparations of the parent drug. The formation of this carboxylic acid derivative occurs through the oxidation of the C-21 hydroxyl group of fluocinolone acetonide.

This transformation is a common metabolic pathway for many corticosteroids. The liver is a primary site for steroid metabolism, where enzymes such as cytochrome P450s and various dehydrogenases catalyze these oxidative reactions. nih.gov Specifically, the conversion of a 21-hydroxyl group to a 21-carboxylic acid is a documented metabolic route for corticosteroids. nih.gov Studies on the degradation of fluocinolone acetonide in topical formulations have shown its susceptibility to chemical transformation, which can be influenced by factors like pH and temperature. nih.gov

The enzymatic conversion of corticosteroids to their corresponding 21-oic acids has been observed in various species. For example, mouse liver has been shown to catalyze the oxidation of 11-deoxycorticosterone to its 20-hydroxy-21-oic acid metabolite. nih.gov This provides a strong precedent for the in vivo formation of this compound from its parent compound, fluocinolone acetonide.

Table 2: Formation of this compound

Precursor CompoundTransformation ProductTransformation TypeKey Enzymes (Putative)
Fluocinolone Acetonide This compound Oxidation of C-21 hydroxyl groupAlcohol Dehydrogenase, Aldehyde Dehydrogenase, Cytochrome P450

Comparative Analysis with Other Steroid Transformation Products

This compound is one of several transformation products that can arise from the metabolism or degradation of synthetic corticosteroids. When comparing its formation and stability to other related compounds, several factors come into play, including the specific steroid structure and the biological or chemical environment.

For instance, in studies comparing the chemical stability of fluocinolone acetonide and fluocinonide (B1672898) (the 21-acetate ester of fluocinolone acetonide) in various emollient bases, fluocinonide dilutions were found to be more stable than the corresponding fluocinolone acetonide dilutions. nih.gov This suggests that the presence of the acetate (B1210297) ester at the C-21 position may protect the side chain from degradation. The hydrolysis of such esters in vivo by esterases releases the active alcohol (fluocinolone acetonide) and the corresponding carboxylic acid. nih.gov

The degradation kinetics of fluocinolone acetonide have been shown to parallel that of a related steroid, triamcinolone (B434) acetonide, in certain formulations. nih.gov This suggests that structurally similar corticosteroids may undergo similar degradation pathways and kinetics. In a comparative study of the efficacy of fluocinolone acetonide and triamcinolone acetonide for treating oral lichen planus, fluocinolone acetonide was found to be more effective in a significant number of patients. nih.gov While this study focuses on clinical efficacy rather than metabolic transformation, it highlights that even small structural differences between corticosteroids can lead to different biological outcomes.

Table 3: Comparison of Fluocinolone Acetonide and Related Steroid Compounds

CompoundKey Structural FeatureRelative Stability/Activity Note
Fluocinolone Acetonide C-21 hydroxyl groupLess stable in some formulations compared to its 21-acetate ester. nih.gov
Fluocinonide C-21 acetate esterMore stable in certain diluted formulations than fluocinolone acetonide. nih.gov
Triamcinolone Acetonide Structurally similar to fluocinolone acetonideShows parallel degradation kinetics to fluocinolone acetonide in some media. nih.gov
11-Deoxycorticosterone Lacks 11β-hydroxyl groupMore readily oxidized to its 20-hydroxy-21-oic acid metabolite compared to corticosterone. nih.gov
Corticosterone Contains 11β-hydroxyl groupSlower rate of oxidation to its acidic metabolite compared to 11-deoxycorticosterone. nih.gov

Role in Steroid Metabolism and Prodrug Design Theories

Theoretical Considerations of C-21 Ester Hydrolysis in Prodrug Activation

The activation of corticosteroid C-21 ester prodrugs is dependent on the hydrolysis of the ester bond to release the pharmacologically active alcohol, fluocinolone (B42009) acetonide. mdpi.com This conversion is a critical step, as the glucocorticoid effects are produced by the alcohol form of the steroid. mdpi.com The rate of this hydrolysis significantly influences the local potency and systemic availability of the drug. mdpi.com Therefore, studying the kinetics of this reaction is essential for designing effective prodrugs.

Solvolysis, a chemical reaction in which the solvent is one of the reagents, serves as a practical in vitro model to simulate the in vivo hydrolysis of corticosteroid C-21 ester prodrugs. mdpi.com This model allows researchers to determine the kinetic rate orders and solvolytic rate constants for different ester derivatives. mdpi.com

In a typical study, the solvolysis of fluocinolone acetonide C-21 esters is analyzed over a period, for instance, 24 hours, in a solvent mixture like ethanol-water with an excess of sodium hydrogen carbonate. mdpi.comnih.gov Under these conditions, the ester undergoes degradation to produce fluocinolone acetonide and corresponding ethyl esters through transesterification. mdpi.com The concentration of the remaining ester is measured at various time points using methods such as High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov By plotting the natural logarithm of the ester concentration against time, the solvolytic rate constants can be calculated, providing a quantitative measure of the prodrug's lability. mdpi.com This method is considered an efficient in vitro tool for predicting the activation of topical corticosteroid prodrugs. mdpi.comnih.gov

The chemical structure of the ester group at the C-21 position has a profound influence on the rate of solvolysis and, consequently, on the rate of prodrug activation. mdpi.com Studies investigating a series of different fluocinolone acetonide C-21 esters have established correlations between the experimentally determined solvolytic rate constants and various descriptors of the esters' steric and electronic properties. mdpi.com

For example, a strong correlation (R = 0.9924) has been demonstrated between the solvolytic rate constants and the polarity of the C-O2 bond within the ester group. mdpi.comnih.gov This indicates that electronic effects play a significant role in determining the susceptibility of the ester to hydrolysis. The nature of the acid used for esterification is the primary structural variable among these prodrugs. mdpi.com By modifying the ester side chain, it is possible to modulate the rate of hydrolysis, which in turn can be used to fine-tune the drug's release profile and therapeutic activity. nih.gov

Interactive Data Table: Solvolytic Rate Constants of Fluocinolone Acetonide C-21 Esters

The table below presents data from a study on the solvolysis kinetics of various fluocinolone acetonide C-21 esters, illustrating the impact of the ester structure on the rate constant (K).

CompoundEster GroupSolvolytic Rate Constant (K) x 10⁻⁵ (s⁻¹)
FA-21-MP 2'-methoxypropionate2.14
FA-21-MB 2'-methoxybutyrate1.83
FA-21-EP 2'-ethoxypropionate1.63
FA-21-EB 2'-ethoxybutyrate1.34
FA-21-PhP 2'-phenoxypropionate0.44
Fluocinonide (B1672898) Acetate (B1210297) (at C-21)0.28
Data sourced from a study on solvolysis kinetics as an in vitro model for prodrug activation. mdpi.com

Receptor Affinity Modifications of Steroidal Carboxylic Acid Metabolites

The pharmacological activity of corticosteroids is mediated through their binding to specific intracellular receptors, primarily glucocorticoid receptors. drugbank.com The structural integrity of the steroid molecule is crucial for this interaction.

The conversion of the C-21 hydroxyl group of fluocinolone acetonide to a carboxylic acid group, forming fluocinolone acetonide-21-carboxylic acid, represents a significant structural modification. This change from an alcohol to a carboxylic acid introduces a polar, negatively charged group. It is widely proposed that this alteration drastically reduces the molecule's affinity for steroid receptors. nih.gov The binding pocket of a glucocorticoid receptor is specifically shaped to accommodate the structure of the active steroid, including the C-21 hydroxyl group. nih.gov The introduction of a carboxylic acid moiety would likely create steric hindrance and unfavorable electrostatic interactions within the receptor's ligand-binding domain, thereby diminishing or abolishing its ability to effectively bind and activate the receptor. This is consistent with the prodrug concept, where the parent alcohol is the active entity, and its subsequent metabolism leads to inactive compounds. mdpi.com

The presence of steroidal carboxylic acid metabolites like this compound can have a significant impact on the interpretation of steroid receptor binding studies. nih.gov When evaluating the receptor affinity of a parent compound, the purity of the sample is paramount. If the sample is contaminated with its carboxylic acid metabolite, which has a much lower affinity, the measured binding affinity of the parent drug could be inaccurately underestimated. Therefore, in quantitative binding assays, it is crucial to use highly purified ligands and to characterize any potential metabolites. Furthermore, studying the binding affinity of the isolated carboxylic acid metabolite itself is essential to confirm its reduced activity and to fully understand the structure-activity relationship of the steroid and its metabolic products. nih.govnih.gov

Theoretical and Computational Investigations of Fluocinolone Acetonide 21 Carboxylic Acid

Molecular Modeling and Quantum Chemical Calculations

Theoretical and computational chemistry offers profound insights into the structural and electronic properties of molecules, which in turn govern their reactivity and biological activity. For complex steroidal compounds like Fluocinolone (B42009) acetonide-21-carboxylic acid, these methods are invaluable for understanding their behavior at a molecular level.

Geometry Optimization Methodologies

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. For derivatives of fluocinolone acetonide, such as its C-21 esters, which are precursors to the carboxylic acid, this has been effectively accomplished using sophisticated quantum chemical software.

In a notable study on a series of fluocinolone acetonide C-21 esters, researchers employed the Gaussian W03 software package to perform geometry optimizations. nih.govmdpi.com This approach involves finding the minimum potential energy structure of the molecule. While the exact basis set and level of theory used can be varied, such calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles that define the molecule's shape. This foundational data is critical for all subsequent computational analyses.

Charge Calculations and Electronic Properties Analysis

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the distribution of electrons within the molecule. This is crucial for predicting reactivity. For fluocinolone acetonide C-21 esters, charge calculations have also been performed using the Gaussian W03 software . nih.govmdpi.com

These calculations determine the partial atomic charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. For instance, understanding the charge distribution around the C-21 position and the attached carboxyl group in Fluocinolone acetonide-21-carboxylic acid is key to predicting its interaction with biological targets and its reactivity, such as the rate of ester hydrolysis (solvolysis) in prodrug forms. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. These models are powerful tools in drug design and development.

Correlation of Solvolytic Rate Constants with Molecular Descriptors

The rate of solvolysis of C-21 ester prodrugs of corticosteroids is a critical parameter as it often mimics the in vivo enzymatic hydrolysis required to release the active drug. QSAR/QSPR studies have been successfully applied to correlate these solvolytic rate constants with calculated molecular descriptors.

For a series of fluocinolone acetonide C-21 esters, a strong correlation has been established between their rate of solvolysis and specific electronic descriptors. nih.gov This relationship is vital for designing prodrugs with optimal activation kinetics.

A key finding in the study of fluocinolone acetonide C-21 esters was the significant correlation between the solvolytic rate constants and the polarity of the C-O2 bond. nih.gov The C-O2 bond refers to the ester bond that is cleaved during hydrolysis. The polarity is determined by the difference in the calculated partial atomic charges between the carbonyl carbon (C) and the ester oxygen (O2).

A higher polarity in this bond suggests a greater susceptibility to nucleophilic attack, leading to a faster rate of hydrolysis. A remarkable linear correlation with a correlation coefficient (R) of 0.9924 was found, indicating that this single descriptor is a powerful predictor of the solvolytic rate for these compounds. nih.gov

The table below presents the solvolytic rate constants (K) for various fluocinolone acetonide C-21 esters and the corresponding polarity of the C-O2 bond.

CompoundSolvolytic Rate Constant (K) x 10^5 (s⁻¹)C-O2 Bond Polarity (Δq)
Fluocinolone acetonide 21-propionate5.930.698
Fluocinolone acetonide 21-butyrate3.900.697
Fluocinolone acetonide 21-valerate3.510.696
Fluocinolone acetonide 21-phenoxyacetate2.500.694
Fluocinolone acetonide 21-phenylacetate1.830.692

Data sourced from Markovic et al. (2011). nih.govmdpi.com

While the polarity of the C-O2 bond has shown a direct and strong correlation, other electronic descriptors are also mechanistically important in the hydrolysis of esters. These include:

Carbonyl Carbon Charge: The partial positive charge on the carbonyl carbon is a direct measure of its electrophilicity. A higher positive charge makes it a more favorable target for nucleophilic attack by water or enzymes, thus influencing the rate of solvolysis.

Carbonyl Oxygen Charge: The partial negative charge on the carbonyl oxygen affects the polarization of the carbonyl group and can influence interactions with solvent molecules or enzyme active sites.

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is another critical descriptor. A lower LUMO energy indicates that the molecule is a better electron acceptor. For ester hydrolysis, a lower LUMO energy is generally associated with a higher reaction rate, as the molecule is more receptive to the electrons from an incoming nucleophile.

Although a specific QSAR model correlating these exact parameters with the solvolytic rate of this compound precursors has not been detailed in the referenced literature, they are fundamental descriptors in computational studies of ester hydrolysis and are expected to play a significant role.

Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of a molecule are fundamental properties that dictate its behavior in a biological system, its shelf-life, and its potential degradation pathways. For complex molecules such as this compound, theoretical and computational chemistry offers powerful tools to predict these characteristics. While specific, in-depth computational studies exclusively focused on this compound are not extensively available in the public domain, we can infer its reactivity and stability based on general principles of computational chemistry and data on related compounds.

Computational approaches, particularly quantum chemical calculations, can provide valuable insights into the electronic structure of a molecule, which is intrinsically linked to its reactivity. unipd.itsubstack.com Methods like Density Functional Theory (DFT) and Hartree-Fock theory are employed to calculate various molecular descriptors that help in predicting chemical behavior. emerginginvestigators.org

Key parameters that are typically investigated in computational studies to predict reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how a molecule will interact with other chemical species.

Atomic Charges: Calculating the partial charges on each atom of the molecule can help identify reactive sites. For instance, atoms with a significant positive or negative charge are likely to be involved in electrostatic interactions.

Bond Dissociation Energies (BDEs): BDEs can be computationally estimated to predict the stability of specific bonds within the molecule. Lower BDE values indicate weaker bonds that are more susceptible to cleavage.

Inference of Reactivity for this compound:

The presence of the carboxylic acid group at the C-21 position is expected to be a primary determinant of the molecule's reactivity. The carboxyl group is known to participate in various reactions, including deprotonation, esterification, and amide bond formation. The acidity of the carboxylic proton is a key feature, and its pKa value can be predicted using computational methods. substack.com

The fluorine atoms present in the steroid backbone significantly influence the molecule's electronic properties and, consequently, its stability and reactivity. Fluorine is a highly electronegative atom, and its presence can lead to a redistribution of electron density throughout the molecule, a phenomenon that can be quantified through computational charge analysis. emerginginvestigators.org This can enhance the stability of the steroid nucleus.

Stability of this compound:

This compound is recognized as an impurity of fluocinolone acetonide, which suggests that it is a degradation product. biosynth.com The formation of the carboxylic acid likely occurs through the oxidation of the C-21 hydroxyl group of fluocinolone acetonide.

The stability of carboxylic acid-containing drugs can be a concern, as they can sometimes form reactive metabolites. researchgate.net Computational models can be employed to predict the stability of such compounds under various conditions, such as different pH levels, which is crucial for understanding their behavior in biological environments. researchgate.net

While specific experimental or computational stability data for this compound is limited, general knowledge suggests that the steroid core is relatively stable. However, the carboxylic acid moiety introduces a potential site for metabolic transformations.

Computed Properties:

Publicly available databases provide some computationally generated properties for this compound and related compounds. These properties, while not a substitute for a detailed computational study, offer a preliminary assessment of the molecule's characteristics.

Table 1: Computed Physicochemical Properties of Fluocinolone Acetonide Derivatives

Property This compound Fluocinolone acetonide-21-acetate Fluocinolone acetonide-21-aldehyde
Molecular Formula C₂₄H₂₈F₂O₇ C₂₆H₃₂F₂O₇ C₂₄H₂₈F₂O₆
Molecular Weight 466.47 g/mol 494.5 g/mol 450.5 g/mol
XLogP3 Not Available 3.2 2.8
Hydrogen Bond Donor Count 2 1 1
Hydrogen Bond Acceptor Count 7 7 6
Rotatable Bond Count 3 5 3

Data sourced from PubChem and other chemical databases. biosynth.comnih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Fluocinolone acetonide
Fluocinolone acetonide-21-acetate

Q & A

Q. How is Fluocinolone Acetonide-21-Carboxylic Acid (FA-21-CA) identified and quantified in pharmaceutical formulations?

FA-21-CA is a known impurity of Fluocinolone Acetonide (FA), a synthetic glucocorticoid. Identification typically involves reverse-phase HPLC with UV detection (e.g., using C18 columns and acetonitrile/water mobile phases) or LC-MS for higher specificity . Quantification requires calibration curves with reference standards (CAS 106931-78-6) and validation per ICH guidelines, focusing on detection limits (LOD < 0.1%) and precision (RSD < 2%) to meet pharmacopeial requirements .

Q. What is the structural significance of the carboxylic acid group at position 21 in FA-21-CA?

The 21-carboxylic acid group arises from oxidative degradation of FA’s acetylated side chain. This modification reduces glucocorticoid receptor binding affinity, making FA-21-CA a critical degradation marker in stability studies. Structural confirmation relies on NMR (e.g., ¹H and ¹³C shifts for the carboxylic proton and carbonyl carbon) and FTIR (C=O stretch at ~1700 cm⁻¹) .

Q. How does FA-21-CA impact the pharmacokinetic profile of Fluocinolone Acetonide formulations?

As a polar metabolite, FA-21-CA exhibits reduced lipid solubility compared to FA, altering tissue penetration and half-life. Studies using radiolabeled tracers (e.g., ³H-FA) in animal models show FA-21-CA accumulates in renal tissues, necessitating urinary excretion profiling during preclinical trials .

Advanced Research Questions

Q. What synthetic challenges arise in preparing FA-21-CA for analytical reference standards?

Key challenges include:

  • Stereochemical control : The 6α,9α-difluoro-11β,16α,17α-trihydroxy structure requires regioselective oxidation at C21 without epimerizing adjacent chiral centers.
  • Purification : FA-21-CA’s polarity complicates isolation from reaction mixtures; preparative HPLC with ion-pair reagents (e.g., tetrabutylammonium phosphate) is often required .
  • Stability : FA-21-CA is prone to decarboxylation under acidic conditions, necessitating storage at -20°C in inert atmospheres .

Q. How can conflicting data on FA-21-CA’s degradation pathways be resolved?

Discrepancies in degradation kinetics (e.g., pH-dependent vs. oxidative pathways) may stem from:

  • Matrix effects : Excipients in formulations (e.g., polyethylene glycol) can accelerate hydrolysis.
  • Analytical interference : Co-eluting impurities (e.g., Fluocinolone Acetonide EP Impurity D, CAS 13242-30-3) may skew HPLC results. Use high-resolution mass spectrometry (HRMS) or 2D-LC to isolate and characterize degradation products .

Q. What methodological improvements are needed for FA-21-CA detection in biological matrices?

Current limitations include low sensitivity in plasma due to protein binding. Proposed solutions:

  • Derivatization : Use pentafluorobenzyl bromide to enhance MS ionization efficiency.
  • Microsampling : Employ volumetric absorptive microsampling (VAMS) to reduce matrix effects in whole blood .

Methodological Guidelines

Designing a stability-indicating assay for FA-21-CA:

  • Forced degradation : Expose FA to heat (70°C), UV light (254 nm), and oxidative conditions (3% H₂O₂).
  • Peak purity verification : Use photodiode array (PDA) detectors to confirm baseline separation from FA and other impurities (e.g., Fluocinolone, CAS 807-38-5) .
  • Validation parameters : Include specificity, linearity (R² > 0.995), and robustness (±10% mobile phase variation) .

Best practices for handling FA-21-CA in laboratory settings:

  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (Hazard Statement H315/H319) .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before incineration to prevent environmental release of fluorinated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.